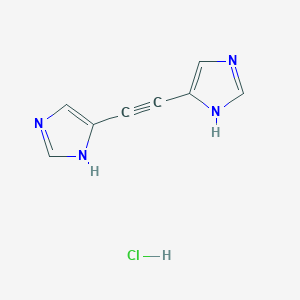
1,2-Di(4-imidazolyl)ethyne Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Di(4-imidazolyl)ethyne Hydrochloride is a compound that features two imidazole rings connected by an ethyne (acetylene) linkage, with the addition of a hydrochloride group Imidazole is a five-membered ring containing two nitrogen atoms, which is a common motif in many biologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Di(4-imidazolyl)ethyne Hydrochloride typically involves the coupling of imidazole derivatives with an acetylene source. One common method is the Sonogashira coupling reaction, which involves the reaction of an imidazole halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Di(4-imidazolyl)ethyne Hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized to form N-oxides.
Reduction: The ethyne linkage can be reduced to form an ethane linkage.
Substitution: The hydrogen atoms on the imidazole rings can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: 1,2-Di(4-imidazolyl)ethane Hydrochloride.
Substitution: Various substituted imidazole derivatives.
Applications De Recherche Scientifique
1,2-Di(4-imidazolyl)ethyne Hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: It can be used in the development of new materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 1,2-Di(4-imidazolyl)ethyne Hydrochloride depends on its interaction with biological targets. The imidazole rings can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the compound can interact with various receptors and enzymes through hydrogen bonding and π-π interactions, affecting their activity and function.
Comparaison Avec Des Composés Similaires
1,2-Di(4-imidazolyl)ethane Hydrochloride: Similar structure but with an ethane linkage instead of an ethyne linkage.
4,5-Di(4-imidazolyl)imidazole: Contains three imidazole rings.
1,2-Di(4-pyridyl)ethyne Hydrochloride: Similar structure but with pyridine rings instead of imidazole rings.
Uniqueness: 1,2-Di(4-imidazolyl)ethyne Hydrochloride is unique due to its ethyne linkage, which imparts rigidity and planarity to the molecule. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from similar compounds with ethane linkages or different heterocyclic rings.
Propriétés
Formule moléculaire |
C8H7ClN4 |
|---|---|
Poids moléculaire |
194.62 g/mol |
Nom IUPAC |
5-[2-(1H-imidazol-5-yl)ethynyl]-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C8H6N4.ClH/c1(7-3-9-5-11-7)2-8-4-10-6-12-8;/h3-6H,(H,9,11)(H,10,12);1H |
Clé InChI |
KUDGRKUCSUKUGB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC=N1)C#CC2=CN=CN2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


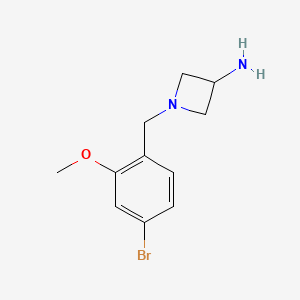
![tert-Butyl 4-[(2R)-2-(methoxycarbonyl)-4-oxo-1,3-oxazolidin-3-yl]piperidine-1-carboxylate](/img/structure/B13728315.png)
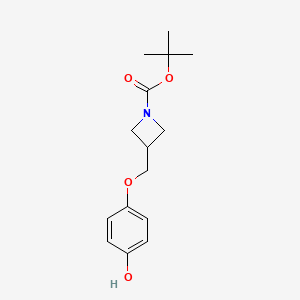
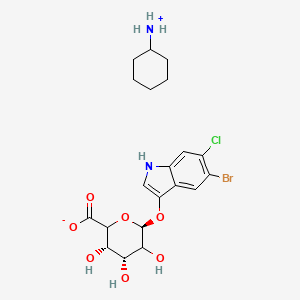
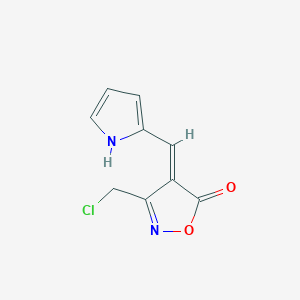
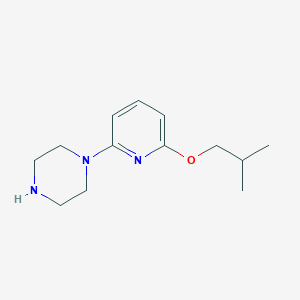
![2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic Acid](/img/structure/B13728339.png)

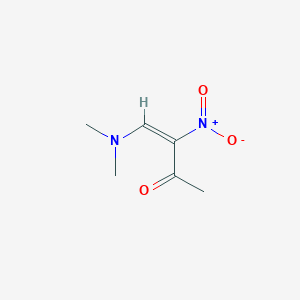
![1-Methyl-4-[3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazin-2-one](/img/structure/B13728366.png)
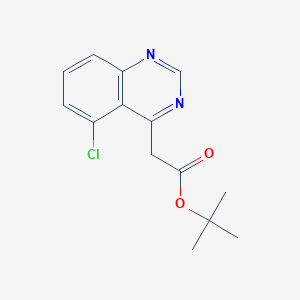
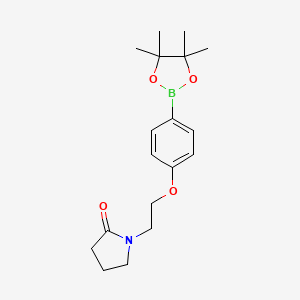
![(R,Z)-tert-butyl (1-(3-((2,4-dioxothiazolidin-5-ylidene)methyl)-[1,1'-biphenyl]-2-yl)piperidin-3-yl)carbamate](/img/structure/B13728406.png)
![2-[[(2S,4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]acetic acid](/img/structure/B13728412.png)
